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Q1: Under what circumstances should maralixibat treatment be interrupted or the dose

reduced? Maralixibat treatment should be interrupted or the dose reduced in the following scenarios

[1]:

Gastrointestinal Adverse Reactions: For persistent diarrhea or abdominal pain, or if a patient

experiences diarrhea with bloody stool, vomiting, dehydration requiring treatment, or fever.
Hepatotoxicity: If liver test abnormalities occur in the absence of other causes.

Fat-Soluble Vitamin (FSV) Deficiency: In cases of bone fracture or bleeding, treatment should
be interrupted.

Q2: What is the recommended action if liver test abnormalities appear during treatment?

Action: Interrupt therapy until liver tests return to baseline.

Rechallenge: Treatment may be reintroduced at the initial dose of 190 mcg/kg once daily. The
dose can be increased to 380 mcg/kg once daily if tolerated.

Discontinuation: If signs of clinical hepatitis recur or liver test abnormalities persist, permanent
discontinuation of maralixibat should be considered [2] [1].

Q3: How should GI adverse reactions be managed?

Action: Consider dose reduction or treatment interruption.
Monitoring: Monitor for and treat dehydration promptly.

Rechallenge: Once the GI reactions resolve, treatment can be reintroduced at 190 mcg/kg
once daily and increased to 380 mcg/kg once daily if tolerated.
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Discontinuation: If signs/symptoms recur upon rechallenge, discontinuation should be

considered [2] [1].

Q4: When must maralixibat be permanently discontinued? Maralixibat is contraindicated and

must be permanently discontinued in patients with prior or active hepatic decompensation events, such

as [3] [4] [1]:

Variceal hemorrhage
Ascites

Hepatic encephalopathy

Summary of Dose Modification Guidelines

The table below consolidates the specific actions for managing adverse events.

Adverse Event
Recommended
Dosing Action

Rechallenge Protocol after Resolution

Liver Test Abnormalities [2] [1] Interrupt therapy. Restart at 190 mcg/kg once daily; may

increase to 380 mcg/kg if tolerated.

GI Adverse Reactions [2] [1] Interrupt therapy or

reduce dose.

Restart at 190 mcg/kg once daily; may

increase to 380 mcg/kg if tolerated.

FSV Deficiency (Bone
Fracture/Bleeding) [3] [1]

Interrupt therapy. Restart once FSV deficiency is corrected

and maintained.

Critical Safety Monitoring & Contraindications

Adherence to safety monitoring is essential for patient management and impacts dosing decisions.

Baseline and Ongoing Monitoring: Obtain baseline liver tests (ALT, AST, direct bilirubin, INR) and

Fat-Soluble Vitamin (FSV A, D, E, K) levels prior to treatment initiation. These should be monitored
routinely throughout therapy [2] [1].

Absolute Contraindication: Maralixibat is contraindicated in patients with prior or active hepatic
decompensation events (e.g., variceal hemorrhage, ascites, or hepatic encephalopathy). Treatment
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is permanently discontinued if such an event occurs [4] [1].

Drug Interactions: Administer maralixibat at least 4 hours before or after bile acid binding resins
(e.g., cholestyramine) [3] [1].

Maralixibat Dose Modification Workflow

For a visual summary, the diagram below outlines the decision-making pathway for managing adverse events

requiring dose adjustment.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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